molecular formula C16H19N3O2 B13039491 Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate

Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate

Cat. No.: B13039491
M. Wt: 285.34 g/mol
InChI Key: CDBKLRFJPUMSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate is a member of the dihydropyrrolopyrazole carboxylate family, characterized by a fused bicyclic pyrrolopyrazole core modified with a benzyl ester group and a 4-isopropyl substituent.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl 4-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-11(2)15-13-8-17-18-14(13)9-19(15)16(20)21-10-12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3,(H,17,18)

InChI Key

CDBKLRFJPUMSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2

Origin of Product

United States

Preparation Methods

Key Intermediates and Ring Formation

  • The bicyclic pyrrolo[3,4-c]pyrazole core is commonly prepared by cyclization of hydrazine derivatives with substituted pyrrolidine precursors. For example, tert-butyl(3Z)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate can be treated with hydrazine in ethanol at elevated temperatures (around 85°C) to form tetrahydropyrrolo[3,4-c]pyrazole intermediates.

  • The isopropyl group at the 4-position is introduced either by alkylation of the pyrrolidine ring or by using isopropyl-substituted starting materials. This step often requires careful control of reaction conditions to avoid over-alkylation or side reactions.

Reductive Amination and Functional Group Manipulation

  • Reductive amination is a crucial step to introduce amine substituents or to modify intermediates. Common reagents include sodium cyanoborohydride, sodium triacetoxyborohydride, or decaborane. These reagents facilitate reductive amination in solvents such as dichloromethane, tetrahydrofuran, or methanol, often in the presence of acids like acetic acid to improve reaction efficiency.

  • When intermediates are isolated as acid salts (e.g., hydrochloride or trifluoroacetate salts), bases such as N,N-diisopropylethylamine are added to neutralize the mixture and facilitate the reaction.

Protecting Group Strategies and Deprotection

  • Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) are employed to protect amine functionalities during multi-step synthesis. Removal of Boc groups is typically achieved using trifluoroacetic acid or methanolic hydrogen chloride, while Cbz groups are removed by catalytic hydrogenation using palladium on carbon under hydrogen gas.

  • These steps are essential to prevent unwanted side reactions and to allow selective functionalization of the molecule.

Purification Techniques

  • Purification of the final compound and intermediates is achieved by recrystallization, trituration, preparative thin-layer chromatography, flash chromatography on silica gel, or high-performance liquid chromatography (HPLC). HPLC purification often results in isolation of the compound as its corresponding salt form for enhanced stability and handling.

Representative Synthetic Scheme (Based on Patent WO2017158381A1 and JPO Document)

Step Description Reagents/Conditions Outcome
A Preparation of pyrrolidine intermediate with Boc protection tert-butyl 3-oxopyrrolidine-1-carboxylate + DMF-DMA Formation of tert-butyl(3Z)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate
B Cyclization with hydrazine Hydrazine in ethanol, 85°C, sealed tube, 4h Formation of tetrahydropyrrolo[3,4-c]pyrazole core
C Introduction of methylsulfonyl substituent Sodium hydride, acetonitrile, nitrogen atmosphere Formation of tert-butyl 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate
D Coupling with substituted tetrahydropyran amine intermediate Methanol, room temperature, 2h Formation of coupled intermediate
E Reductive amination Decaborane or sodium cyanoborohydride, room temperature, overnight Formation of reduced amine intermediate
F Deprotection of Boc group Trifluoroacetic acid at room temperature, 2h Free amine compound
G Final purification Flash chromatography or HPLC Pure Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate

Research Findings and Analytical Data

  • The compound exhibits characteristic NMR signals consistent with the bicyclic pyrrolo[3,4-c]pyrazole core and benzyl ester functionalities.

  • Mass spectrometry (LC-MS) confirms the molecular ion peak corresponding to the expected molecular weight, typically observed as (M+1)+.

  • The purity of the final product is often confirmed by HPLC, with retention times matching the authentic standard.

  • The yields for each step vary but are generally optimized to be above 60% for key transformations, with overall yields depending on the number of steps and purification efficiency.

Summary Table of Key Reagents and Conditions

Reaction Step Reagents/Conditions Purpose
Cyclization Hydrazine, ethanol, 85°C Formation of pyrrolo-pyrazole core
Alkylation/Functionalization Sodium hydride, acetonitrile, nitrogen atmosphere Introduction of methylsulfonyl or isopropyl groups
Reductive amination Sodium cyanoborohydride, decaborane, acetic acid Conversion to amine intermediates
Deprotection Trifluoroacetic acid, methanolic HCl, Pd/C + H2 Removal of Boc or Cbz protecting groups
Purification Flash chromatography, HPLC Isolation of pure product

Chemical Reactions Analysis

General Reactivity Profile

The compound's reactivity is governed by:

  • Electronic factors : Electron-rich pyrazole nitrogen atoms participate in nucleophilic substitutions.

  • Steric effects : The bulky isopropyl group at position 4 hinders reactions at the adjacent nitrogen.

  • Bicyclic framework : The fused dihydropyrrolo-pyrazole system allows for regioselective functionalization at positions 2, 3, and 5 .

Key Reaction Types and Conditions

The following table summarizes documented reactions and their outcomes:

Reaction TypeConditionsProducts/OutcomesSource
Cyclization Reflux with HCl (ethanol)Formation of fused chromone-pyrazole dyads
Nucleophilic Substitution Hydrazine hydrate (DMF, 45–67°C)Pyrazole ring functionalization at C-3
Acylation Acetic anhydride/sodium acetate2-Methyl-3-acetyl derivatives
Glycosylation Phase transfer catalysis (DTMAB)7-O-glycosylated chromone analogs
Piperazine Coupling Carbonyldiimidazole (CDI), DMFPiperazine-carbonyl adducts at N-1

Cyclization with Anhydrides

Reaction with maleic or propanoic anhydride in pyridine yields 2-(1,3-diphenyl-1H-pyrazol-4-yl)chromones (e.g., compound 10 ) . Steric hindrance from the isopropyl group directs substitution to the less hindered C-2 position.

Functionalization via Hydrazine

Treatment with hydrazine hydrate in DMF introduces aryl groups at C-3 of the pyrazole ring, producing derivatives like 3-(3-aryl-1H-pyrazol-5-yl)-7-hydroxychromones (e.g., compound 42 ) . This reaction proceeds via nucleophilic aromatic substitution.

Piperazine-Carbonyl Adduct Formation

The patent US8999981B2 describes coupling reactions with piperazine derivatives under CDI-mediated conditions. For example:

  • Reaction with (2R,5S)-2,5-dimethylpiperazine forms N-[5-((2R,5S)-2,5-dimethylpiperazine-1-carbonyl)-pyrrolopyrazol-3-yl]pyridine-2-carboxamide (see compound BDQBAAHGCMPUQQ-DVKDBIPTSA-N) .

Steric and Electronic Influences

  • Steric effects : The isopropyl group reduces reactivity at N-4, favoring substitutions at N-1 and C-3.

  • Electronic effects : Electron-withdrawing carboxylate groups enhance electrophilic aromatic substitution at C-5 .

Scientific Research Applications

Dipeptidyl Peptidase-IV Inhibition

One of the primary applications of this compound is as a dipeptidyl peptidase-IV (DPP-4) inhibitor . DPP-4 inhibitors play a crucial role in the management of Type 2 diabetes by enhancing incretin levels, which leads to increased insulin secretion and decreased glucagon release. The inhibition of DPP-4 can result in improved glycemic control and has been associated with weight loss in diabetic patients .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,4-C]pyrazole compounds exhibit anticancer properties . Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

Clinical Trials for Diabetes Management

A notable case study involved the testing of a related compound in clinical trials aimed at evaluating its efficacy as a DPP-4 inhibitor in patients with Type 2 diabetes. Results showed significant improvements in HbA1c levels compared to placebo groups, underscoring the potential for Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate as an effective therapeutic agent .

Antitumor Efficacy Studies

Another study focused on evaluating the anticancer effects of this compound on breast cancer cell lines. The results indicated that treatment with this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

The table below compares the target compound with structurally related analogs, emphasizing substituent variations and molecular properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate 4-isopropyl C₁₆H₁₈N₃O₂* 284.34* Bulky isopropyl group at position 4
Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3,6-dimethyl C₁₅H₁₇N₃O₂ 271.31 Methyl groups at positions 3 and 6
tert-Butyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-amino, 6,6-dimethyl C₁₂H₂₀N₄O₂ 252.31 Amino and geminal dimethyl groups

*Calculated based on structural analog data.

Key Observations :

  • Substituent Effects : The 4-isopropyl group in the target compound introduces steric bulk compared to the smaller methyl groups in the 3,6-dimethyl analog . This may influence solubility, crystallinity, or receptor-binding interactions in biological systems.
  • Molecular Weight : The target compound has a higher molar mass (284.34 g/mol) than the 3,6-dimethyl analog (271.31 g/mol), primarily due to the isopropyl group replacing two methyl groups.

Reaction Condition Comparison :

Compound Solvent Temperature Reagents Reaction Time
tert-Butyl analog THF 0°C TEA, ethyl chloroformate 1 hour
Target compound (hypothetical) Likely THF/DCM 0–25°C Benzyl chloroformate, base 1–24 hours
Functional and Application Insights
  • Conversely, the tert-butyl analog’s amino group could enable further derivatization (e.g., amide bond formation).
  • Stability : Bulky substituents like isopropyl or tert-butyl may improve thermal stability but reduce solubility in polar solvents.

Q & A

Q. Table 1: Example Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, 80°C, 12h65–75
Deprotection4M HCl in 1,4-dioxane, RT, 24h>90

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
A multi-technique approach ensures accurate structural elucidation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement, particularly for distinguishing between 4H and 6H tautomers .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for tert-butyl analogs (e.g., C10H15N3O2, P21/c space group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting impurities .

Note : For crystallography, SHELX programs are recommended for refinement, especially with twinned or high-resolution data .

Advanced: How can researchers resolve discrepancies between computational and experimental 1^11H NMR chemical shifts?

Answer:
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Methodological solutions include:

  • Solvent correction : Use computational tools (e.g., COSMO-RS) to model solvent-induced shifts, especially for DMSO-d6 or CDCl3 .
  • Dynamic NMR studies : Variable-temperature 1^1H NMR identifies tautomeric equilibria (e.g., 4H ↔ 6H interconversion) .
  • DFT benchmarking : Compare density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-311+G(d,p)) with experimental data, adjusting for implicit solvent models .

Example : For tert-butyl analogs, computational models underestimated NH proton shifts by 0.3–0.5 ppm due to hydrogen bonding; explicit solvent MD simulations improved accuracy .

Advanced: What crystallographic challenges arise in resolving polymorphs of this compound?

Answer:
Polymorphism is common in fused heterocycles due to flexible substituents (e.g., benzyl or isopropyl groups). Key strategies:

  • Data collection : Use synchrotron radiation for high-resolution data (≤0.8 Å) to detect subtle lattice variations .
  • Refinement protocols : SHELXL’s TWIN/BASF commands handle twinning, while ORTEP-3 visualizes thermal ellipsoids to assess disorder .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯π) driving polymorph stability .

Case Study : A tert-butyl analog crystallized in two forms: Form I (monoclinic) showed stronger π-stacking, while Form II (triclinic) favored van der Waals interactions .

Advanced: How can structure-activity relationship (SAR) studies guide the design of kinase inhibitors based on this scaffold?

Answer:
The pyrrolo[3,4-c]pyrazole core is a privileged scaffold in kinase inhibition (e.g., PKC, PI3K). SAR strategies include:

  • Substituent modulation :
    • Position 4 : Isopropyl groups enhance hydrophobic binding (e.g., PKC inhibitors with IC50 < 50 nM) .
    • Position 3 : Amide/urea derivatives improve solubility and selectivity (e.g., PHA-680632’s PI3Kδ inhibition) .
  • Bioisosteric replacement : Fluorine or methylsulfonyl groups mimic phosphate interactions in ATP-binding pockets .

Q. Table 2: Example Kinase Inhibitors and Key Substituents

CompoundTargetKey SubstituentIC50 (nM)Reference
Copanlisib (BAY 80-6946)PI3Kα/δChlorophenyl, morpholine0.5–0.7
PHA-680632Aurora ADiethylphenyl, piperazinyl27

Advanced: What methodologies address conflicting LC-MS data in impurity profiling?

Answer:
Impurities in pyrrolo-pyrazole derivatives (e.g., Omarigliptin analogs) require:

  • Orthogonal separation : HILIC and reversed-phase HPLC differentiate polar vs. nonpolar byproducts .
  • MS/MS fragmentation : Neutral loss scans (e.g., –CO2 for tert-butyl cleavage) identify degradation pathways .
  • Synthetic spiking : Co-inject suspected impurities (e.g., de-esterified analogs) to confirm retention times .

Example : A methylsulfonyl impurity (C11H17N3O4S) was traced to incomplete protection during synthesis, resolved by optimizing reaction stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.